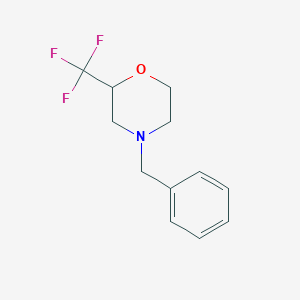

N-benzyl-2-trifluoromethylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

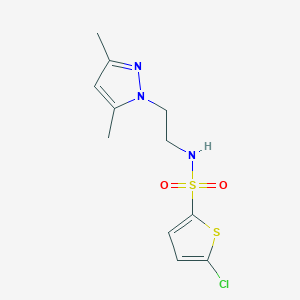

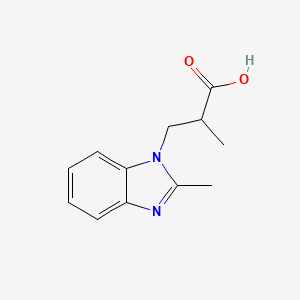

N-benzyl-2-trifluoromethylmorpholine (BTFM) is a chemical compound that has been widely used in scientific research for its unique properties. It is a morpholine derivative that contains a trifluoromethyl group and a benzyl group, making it a valuable tool in various fields of study.

科学的研究の応用

Electrolyte and Fuel Cell Applications

N-benzyl-2-trifluoromethylmorpholine, as a derivative of N-benzyl triflimide, plays a role in the synthesis of various metallic or trialkylammonium triflimide salts. These salts have potential applications as electrolytes in batteries and fuel cells. Their formation involves a one-pot procedure where N-benzyl triflimide reacts with ethanol to form an oxonium intermediate, which is then neutralized by different bases. This process highlights the versatility of N-benzyl triflimide derivatives in creating a wide range of metallic or organic cations for practical applications in energy storage and conversion (Àrvai et al., 2009).

Benzylation in Organic Synthesis

The compound is also involved in organic synthesis, particularly in the benzylation of alcohols. A stable, neutral organic salt derivative, 2-Benzyloxy-1-methylpyridinium triflate, effectively converts alcohols into benzyl ethers upon heating. This indicates the significance of N-benzyl-2-trifluoromethylmorpholine and its derivatives in organic synthesis, providing a convenient method for preparing benzyl ethers and esters (Poon & Dudley, 2006; López & Dudley, 2008).

Late-Stage Functionalization in Drug Development

In the realm of pharmaceuticals, N-benzyl-2-trifluoromethylmorpholine derivatives are crucial in late-stage functionalization. Copper-catalyzed benzylic C(sp3)–H trifluoromethylation is a notable example, allowing for the efficient and site-selective modification of natural products or drug derivatives. This method is highly relevant for drug development, as it offers a way to add functional groups to complex molecules in their final stages of synthesis (Xiao et al., 2019).

Catalyst Development and Organic Reactions

N-benzyl-2-trifluoromethylmorpholine also contributes to the development of catalysts and reagents for organic reactions. For instance, N-Benzyl triflamide, a derivative, has been used as a Mitsunobu nucleophile for amine synthesis from alcohols, showing its versatility in catalyzing various organic transformations (Bell et al., 1995).

特性

IUPAC Name |

4-benzyl-2-(trifluoromethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)11-9-16(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQAUYAEALGKGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-trifluoromethylmorpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2816364.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)

![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)

![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)